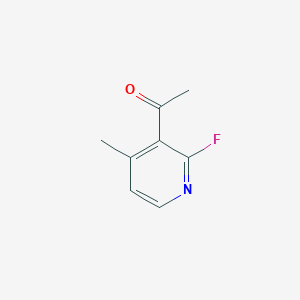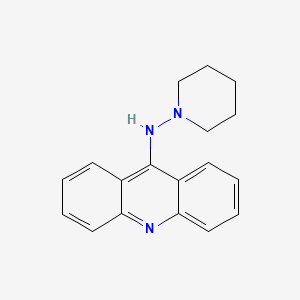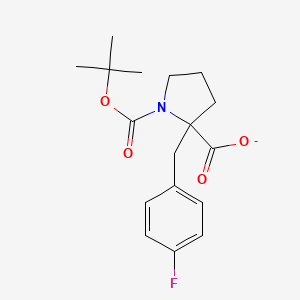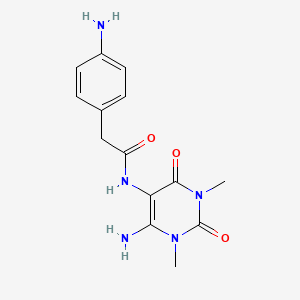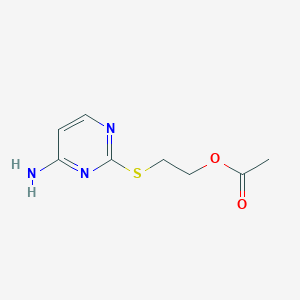
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate is a synthetic compound that belongs to the class of aminopyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group at the 4-position and a thioethyl acetate group at the 2-position. Aminopyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: The formation of the pyrimidine ring from acyclic precursors.
Aromatization: Conversion of the ring structure into an aromatic system.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylsulfonyl group to the desired functional group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets. It is believed to act as an inhibitor of enzymes involved in drug metabolism, such as cytochrome P450 and monoamine oxidase. By inhibiting these enzymes, the compound can modulate the metabolism of various drugs and neurotransmitters, leading to its observed biological effects.
Comparison with Similar Compounds
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate can be compared with other aminopyrimidine derivatives, such as:
2-Aminopyrimidine: A simpler derivative with a similar pyrimidine ring structure but lacking the thioethyl acetate group.
4-Aminopyrimidine: Another derivative with the amino group at the 4-position but different substituents at other positions.
2-Thioxopyrimidine: Contains a sulfur atom at the 2-position but differs in the overall structure and substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H11N3O2S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(4-aminopyrimidin-2-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C8H11N3O2S/c1-6(12)13-4-5-14-8-10-3-2-7(9)11-8/h2-3H,4-5H2,1H3,(H2,9,10,11) |
InChI Key |
BRCHPGPWSMWVSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSC1=NC=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


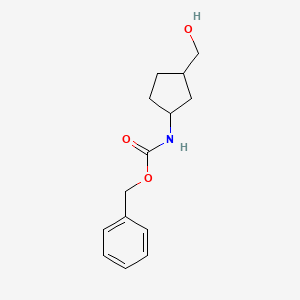
![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)
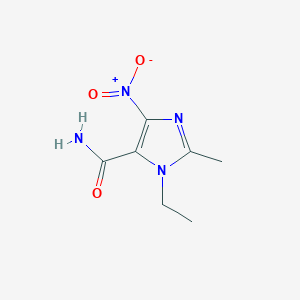
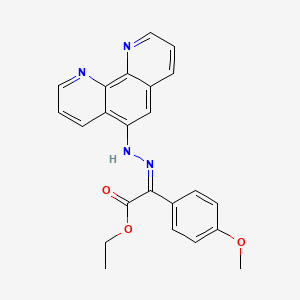
![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)
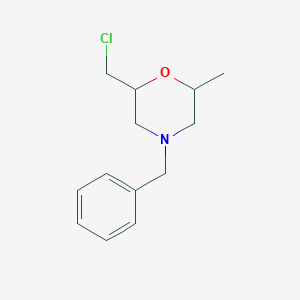
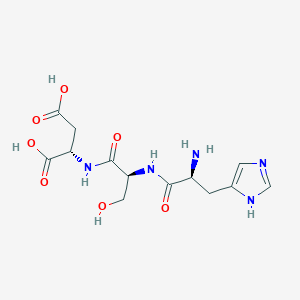
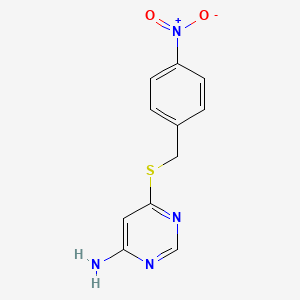
![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)
